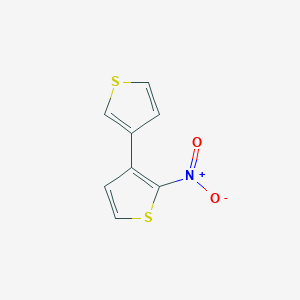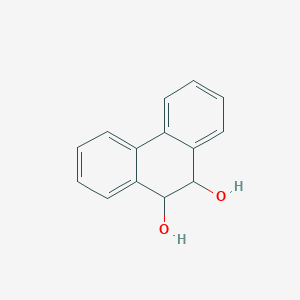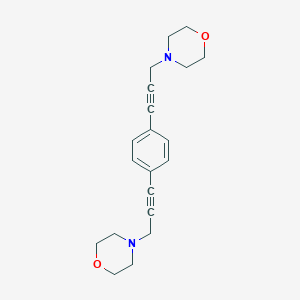![molecular formula C14H13NO2 B186837 N-[2-(hydroxymethyl)phenyl]benzamide CAS No. 6289-87-8](/img/structure/B186837.png)
N-[2-(hydroxymethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(hydroxymethyl)phenyl]benzamide, also known as 2-HMPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzamide and has a hydroxymethyl group attached to the phenyl ring.
作用機序
The mechanism of action of N-[2-(hydroxymethyl)phenyl]benzamide is not fully understood. However, studies have suggested that this compound exerts its effects through various pathways. In cancer cells, N-[2-(hydroxymethyl)phenyl]benzamide induces apoptosis by activating the caspase cascade and downregulating anti-apoptotic proteins. It also inhibits the PI3K/Akt pathway, which is involved in cell survival and proliferation. In addition, N-[2-(hydroxymethyl)phenyl]benzamide has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Inhibition of acetylcholinesterase and butyrylcholinesterase by N-[2-(hydroxymethyl)phenyl]benzamide is believed to occur through the formation of a covalent bond between the hydroxymethyl group and the active site of the enzyme. This results in the inhibition of enzyme activity and an increase in acetylcholine levels.
生化学的および生理学的効果
N-[2-(hydroxymethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. It also inhibits the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which can improve cognitive function. In addition, N-[2-(hydroxymethyl)phenyl]benzamide has been shown to have anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using N-[2-(hydroxymethyl)phenyl]benzamide in lab experiments is its high purity and good yields. This makes it easier to obtain and work with in the laboratory. In addition, this compound has been shown to have good reactivity and can undergo various reactions to yield different products.
One limitation of using N-[2-(hydroxymethyl)phenyl]benzamide in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell lines at high concentrations. Therefore, it is important to use appropriate safety measures when working with this compound.
将来の方向性
There are several future directions for the research of N-[2-(hydroxymethyl)phenyl]benzamide. One direction is to further investigate its anticancer properties and potential use as an anti-inflammatory agent. Another direction is to explore its use as a building block for the synthesis of novel materials. In addition, more studies are needed to fully understand the mechanism of action of this compound and its effects on different pathways.
合成法
The synthesis method of N-[2-(hydroxymethyl)phenyl]benzamide involves the reaction of 2-aminobenzamide with formaldehyde in the presence of a catalyst such as hydrochloric acid. The resulting product is then treated with sodium hydroxide to obtain N-[2-(hydroxymethyl)phenyl]benzamide. This method has been reported to yield high purity and good yields.
科学的研究の応用
N-[2-(hydroxymethyl)phenyl]benzamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been evaluated for its anticancer properties. Studies have shown that N-[2-(hydroxymethyl)phenyl]benzamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has also been investigated for its potential use as an anti-inflammatory agent.
In biochemistry, N-[2-(hydroxymethyl)phenyl]benzamide has been studied for its ability to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in cognitive function. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can improve cognitive function.
In materials science, N-[2-(hydroxymethyl)phenyl]benzamide has been studied for its potential use as a building block for the synthesis of novel materials such as polymers and dendrimers. This compound has been shown to have good reactivity and can undergo various reactions to yield different products.
特性
CAS番号 |
6289-87-8 |
|---|---|
製品名 |
N-[2-(hydroxymethyl)phenyl]benzamide |
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC名 |
N-[2-(hydroxymethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H13NO2/c16-10-12-8-4-5-9-13(12)15-14(17)11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17) |
InChIキー |
MVWSJVBIHYZISY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CO |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CO |
その他のCAS番号 |
6289-87-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)
![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)





